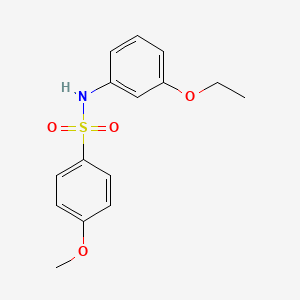![molecular formula C13H10ClNO2 B4659118 3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4659118.png)
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one
Overview
Description
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, this compound reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and reduce drug-seeking behavior in addiction models. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is its high selectivity for mGluR5, which allows for specific modulation of glutamatergic neurotransmission. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its potency and efficacy can vary depending on the experimental conditions, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on neurotransmission and synaptic plasticity. Finally, there is interest in developing more potent and selective mGluR5 antagonists based on the structure of this compound.
Scientific Research Applications
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Its selective antagonism of mGluR5 has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQLNHWNKSKQKT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B4659038.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(1-phenylethyl)acetamide](/img/structure/B4659048.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4659051.png)
![1-(3-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4659061.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4659069.png)

![2-{[3-(4-chloro-3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4659076.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4659085.png)
![isopropyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4659091.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B4659099.png)
![N-benzyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4659109.png)
![1-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4659114.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4659121.png)